molecular formula C19H22N2O2S2 B186416 Ethyl 4-methyl-2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 132605-14-2

Ethyl 4-methyl-2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B186416
CAS No.: 132605-14-2
M. Wt: 374.5 g/mol
InChI Key: YBRGMZYLLPQNSO-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: is a complex organic compound belonging to the benzothiophene family. This compound features a benzothiophene core with various substituents, including an ethyl ester group, a methyl group, and a phenylcarbamothioylamino group. Its intricate structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is the cyclization of appropriate thiophene precursors under specific conditions. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst to facilitate the formation of the benzothiophene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: In biological research, this compound has been investigated for its potential biological activity. Studies have explored its effects on various cellular processes and its potential as a therapeutic agent.

Medicine: The compound has shown promise in medicinal chemistry, where it is being studied for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of new products and technologies.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The phenylcarbamothioylamino group, in particular, plays a crucial role in its biological activity. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways.

Comparison with Similar Compounds

  • Ethyl 4-methyl-2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: is structurally similar to other benzothiophene derivatives, such as Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate and 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide .

Uniqueness: What sets this compound apart is its specific combination of substituents and the resulting biological activity. Its unique structure allows for interactions with specific molecular targets, making it distinct from other benzothiophene derivatives.

Properties

IUPAC Name

ethyl 4-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S2/c1-3-23-18(22)16-15-12(2)8-7-11-14(15)25-17(16)21-19(24)20-13-9-5-4-6-10-13/h4-6,9-10,12H,3,7-8,11H2,1-2H3,(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRGMZYLLPQNSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C(CCC2)C)NC(=S)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50927738
Record name N-[3-(Ethoxycarbonyl)-4-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-N'-phenylcarbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50927738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132605-14-2
Record name Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-4-methyl-2-(((phenylamino)thioxomethyl)amino)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132605142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[3-(Ethoxycarbonyl)-4-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-N'-phenylcarbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50927738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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